molecular formula C7H11ClN2O B3005285 (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 1598321-27-7

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3005285
CAS No.: 1598321-27-7
M. Wt: 174.63
InChI Key: DPDHONHAYNISQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C7H11ClN2O. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a chloro group, an isopropyl group, and a methanol group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-1-isopropyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-chloro-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHONHAYNISQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.